molecular formula C11H15N3O2 B14823340 2-Amino-3-cyclopropoxy-N,N-dimethylisonicotinamide

2-Amino-3-cyclopropoxy-N,N-dimethylisonicotinamide

Cat. No.: B14823340
M. Wt: 221.26 g/mol
InChI Key: MXHAAVNDYLOCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclopropoxy-N,N-dimethylisonicotinamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reductive N-methylation of nitro compounds, which is a straightforward and cost-effective approach . This method avoids the need for pre-preparation of NH-free amines and significantly shortens the separation and purification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reductive N-methylation techniques. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclopropoxy-N,N-dimethylisonicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines). The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-cyclopropoxy-N,N-dimethylisonicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-3-cyclopropoxy-N,N-dimethylisonicotinamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclopropoxy group, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-amino-3-cyclopropyloxy-N,N-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-14(2)11(15)8-5-6-13-10(12)9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,13)

InChI Key

MXHAAVNDYLOCBS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=NC=C1)N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.